Unveiling the Core Mechanism of ACP-319: A Technical Guide for Researchers
Unveiling the Core Mechanism of ACP-319: A Technical Guide for Researchers
An Important Clarification on the Therapeutic Class of ACP-319
Initial inquiries into the mechanism of action of ACP-319 may have erroneously classified it as a Selective Androgen Receptor Modulator (SARM). However, extensive preclinical and clinical data unequivocally identify ACP-319 as a second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. This technical guide will elucidate the true mechanism of action of ACP-319 within the context of its activity as a PI3Kδ inhibitor, focusing on its role in B-cell malignancies. Further development of ACP-319 has been discontinued.[1][2]
The B-Cell Receptor Signaling Cascade: The Therapeutic Target
Dysregulated B-cell receptor (BCR) signaling is a critical driver for the survival and proliferation of various B-cell lymphomas.[3] The PI3K pathway is a central component of this signaling cascade. Upon BCR activation, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, leading to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, influences a multitude of cellular processes, including cell survival, proliferation, and differentiation, often through the activation of the NF-κB pathway.[4]
ACP-319: A Selective Inhibitor of PI3Kδ
ACP-319 functions as a potent and selective inhibitor of the delta isoform of PI3K.[1][2][5] This selectivity is crucial as other PI3K isoforms (α, β, γ) play important roles in various physiological processes, and their inhibition can lead to off-target toxicities. By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, ACP-319 aims to disrupt the aberrant signaling in B-cell malignancies while minimizing effects on other tissues.
The inhibition of PI3Kδ by ACP-319 leads to a dose-dependent reduction in the phosphorylation of AKT (p-AKT).[6] This downstream inhibition disrupts the survival signals that are essential for the malignant B-cells.[4] Preclinical studies have demonstrated that this leads to decreased tumor proliferation and increased cell death.[4]
Synergistic Anti-Tumor Activity with BTK Inhibition
ACP-319 has been extensively studied in combination with acalabrutinib (B560132), a selective Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4][5][6] BTK is another critical enzyme in the BCR signaling pathway, acting upstream of PI3K. The dual inhibition of both BTK and PI3Kδ has been shown to have a synergistic effect, leading to a more profound and sustained inhibition of the BCR pathway than either agent alone.[3][4] This combination has shown promising clinical activity, particularly in non-germinal center B-cell (non-GCB) diffuse large B-cell lymphoma (DLBCL).[1][2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ACP-319.
Table 1: Clinical Trial Dosing and Response
| Clinical Trial Phase | Combination Agent | ACP-319 Dose Escalation | Maximum Tolerated Dose (MTD) of ACP-319 | Patient Population | Overall Response Rate (ORR) in non-GCB DLBCL | Complete Response (CR) Rate in non-GCB DLBCL |
| Phase 1/2 (NCT02328014) | Acalabrutinib (100 mg BID) | 25 mg, 50 mg, 100 mg BID | 50 mg BID | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma | 63% | 25% |
Table 2: Pharmacodynamic Effects
| Biomarker | Effect of ACP-319 | Combination Effect with Acalabrutinib |
| p-AKT | Dose-dependent inhibition | Synergistic reduction in downstream signaling |
| IκBα levels | - | Significant increase, indicating NF-κB pathway inhibition |
| Phosphorylated p65 | - | Significant reduction in circulating tumor cells |
Experimental Protocols
Preclinical In Vivo Murine Model of Chronic Lymphocytic Leukemia (CLL)
A key preclinical model used to evaluate the efficacy of ACP-319 in combination with acalabrutinib was the TCL1-192 mouse model of aggressive CLL.[4]
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Animal Model: C57BL/6 mice were intravenously injected with TCL1-192 leukemia cells.
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Treatment: Two weeks post-injection, mice were randomized to receive vehicle, acalabrutinib alone, ACP-319 alone, or the combination of acalabrutinib and ACP-319.
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Analysis:
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Tumor burden was monitored by weekly bleeding and flow cytometry analysis of peripheral blood.
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At the end of the treatment period, spleens were harvested for analysis of tumor infiltration and viability of leukemia cells.
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Western blot analysis was performed on protein lysates from spleen-residing TCL1-192 cells to assess the phosphorylation status of downstream BCR signaling proteins like AKT and the levels of NF-κB pathway components such as IκBα.[4]
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Phase 1/2 Clinical Trial in B-cell Malignancies (NCT02328014)
This study evaluated the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of ACP-319 in combination with acalabrutinib in patients with relapsed or refractory B-cell non-Hodgkin lymphoma.[1][2][6][7]
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Study Design: A two-part, open-label, multicenter study.
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Part 1 (Dose Escalation): Patients received acalabrutinib at a fixed dose of 100 mg twice daily (BID) and ACP-319 at escalating doses (25 mg, 50 mg, and 100 mg BID) to determine the maximum tolerated dose (MTD).[6][7]
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Part 2 (Dose Expansion): An expansion cohort of patients with DLBCL (both GCB and non-GCB subtypes) were treated with acalabrutinib at the fixed dose and ACP-319 at the MTD established in Part 1.[6][7]
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Endpoints:
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Assessments:
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Tumor response was assessed according to standard criteria for lymphoma.
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Blood samples were collected for PK and PD analyses at specified time points.[8]
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Visualizing the Mechanism and Workflow
Signaling Pathway of ACP-319 Action
Caption: The BCR signaling pathway and points of inhibition by ACP-319 and acalabrutinib.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the in vivo evaluation of ACP-319 in a murine CLL model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 improves survival and tumor control in CLL mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single and combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 in pre-clinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Acalabrutinib (ACP-196) in Combination with ACP-319, for Treatment of B-Cell Malignancies [astrazenecaclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
